molecular formula C19H21N3OS B5271962 4-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-2-PHENYL-1,3-THIAZOLE

4-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-2-PHENYL-1,3-THIAZOLE

Cat. No.: B5271962
M. Wt: 339.5 g/mol
InChI Key: GRBFXYQQTAPTLC-UHFFFAOYSA-N
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Description

4-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-2-PHENYL-1,3-THIAZOLE is a heterocyclic compound that features a thiazole ring, a piperazine moiety, and a furylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-2-PHENYL-1,3-THIAZOLE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.

    Attachment of the Furylmethyl Group: The furylmethyl group can be attached through alkylation reactions, where a furylmethyl halide reacts with the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-2-PHENYL-1,3-THIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-2-PHENYL-1,3-THIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The thiazole ring and piperazine moiety are known to interact with enzymes and receptors, modulating their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(2-FURYLMETHYL)PIPERAZINO]METHYL}-2-PHENYL-1,3-THIAZOLE: shares similarities with other thiazole and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the thiazole ring, piperazine moiety, and furylmethyl group, which may confer enhanced biological activities and specificity compared to simpler analogs.

Properties

IUPAC Name

4-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-5-16(6-3-1)19-20-17(15-24-19)13-21-8-10-22(11-9-21)14-18-7-4-12-23-18/h1-7,12,15H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBFXYQQTAPTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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